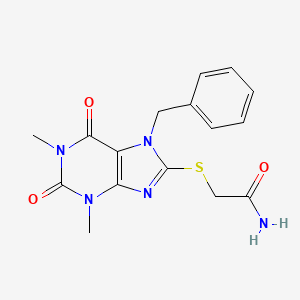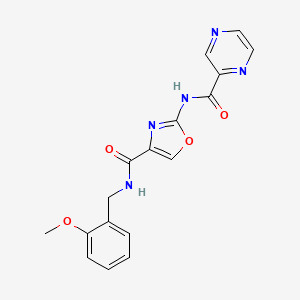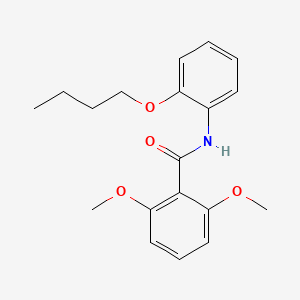
N-(2-butoxyphenyl)-2,6-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves various strategies, including directed metalation, displacement reactions, and reduction processes. For instance, directed metalation was used to synthesize derivatives of N-tert-butyl-N-methyl-2-methoxybenzamide, which could potentially be applied to the synthesis of "N-(2-butoxyphenyl)-2,6-dimethoxybenzamide" . Additionally, displacement of chloro groups from chlorodinitrobenzoates with diethanolamine followed by mesylation and displacement with LiCl was employed to prepare regioisomers of hypoxia-selective cytotoxins .
Molecular Structure Analysis
The molecular structures of related compounds are characterized using various spectroscopic methods, including NMR, IR, GC-MS, and X-ray diffraction. These methods provide detailed information about the molecular geometry, which is often non-planar and divided into distinct planar regions. The presence of substituents such as methoxy groups and benzamide functionalities influences the overall shape and electronic distribution within the molecule .
Chemical Reactions Analysis
The chemical reactivity of related compounds is influenced by their electronic structure. For example, the reductive chemistry of nitrobenzamide derivatives is explored in the context of their potential as bioreductive drugs, with selective toxicity for hypoxic cells. The reduction process involves electron addition to nitro groups, leading to the formation of hydroxylamine and amine derivatives, which exhibit varying levels of cytotoxicity .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting points, and stability, are determined by their molecular structure. The presence of electron-donating methoxy groups and the benzamide moiety can affect these properties. For instance, the stability of hydroxylamine derivatives is a concern due to their propensity to undergo intramolecular reactions or oxidation . The gas chromatographic behavior of regioisomeric substituted phenethylamines indicates that more crowded dimethoxy substitution patterns elute first under temperature programming conditions .
科学的研究の応用
Antioxidant Activity Research
Research on antioxidants, including phenolic compounds, is significant due to their potential in mitigating oxidative stress related to various chronic diseases. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests have been employed to determine the antioxidant capacity of complex samples, suggesting a pathway for investigating N-(2-butoxyphenyl)-2,6-dimethoxybenzamide's potential as an antioxidant (Munteanu & Apetrei, 2021).
Environmental Fate and Toxicity of Chemicals
The occurrence, fate, and behavior of parabens in aquatic environments have been reviewed, highlighting the ubiquity of these compounds due to their use in consumer products and their potential as weak endocrine disrupters. This research domain underscores the importance of studying the environmental impact and degradation pathways of synthetic chemicals, including N-(2-butoxyphenyl)-2,6-dimethoxybenzamide, to assess their ecological risks and human health implications (Haman et al., 2015).
Molecular Mechanisms of Polyphenolic Antioxidants
Understanding the molecular basis of the working mechanism of natural polyphenolic antioxidants provides insights into how these compounds interact with biological systems to exert their beneficial effects. Such research can inform the exploration of N-(2-butoxyphenyl)-2,6-dimethoxybenzamide's mechanisms of action, particularly if it possesses antioxidant properties similar to those of polyphenols (Leopoldini et al., 2011).
Pharmacological and Toxicological Profiles
Investigating the pharmacological and toxicological profiles of chemical compounds is critical for assessing their safety and efficacy for potential therapeutic use. Studies on compounds like tranilast, which exhibits anti-inflammatory and antitumor properties, could provide a model for assessing similar activities in N-(2-butoxyphenyl)-2,6-dimethoxybenzamide, underscoring the necessity of understanding a compound's biological interactions and potential health effects (Rogosnitzky et al., 2012).
特性
IUPAC Name |
N-(2-butoxyphenyl)-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-4-5-13-24-15-10-7-6-9-14(15)20-19(21)18-16(22-2)11-8-12-17(18)23-3/h6-12H,4-5,13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWBIZCEICMCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-butoxyphenyl)-2,6-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

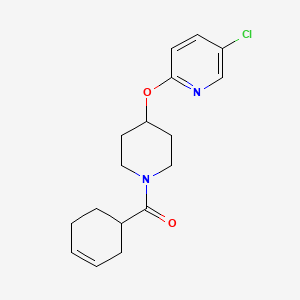
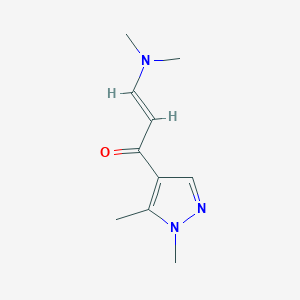
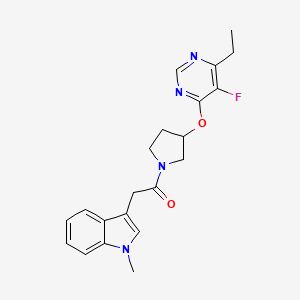
![9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2519559.png)

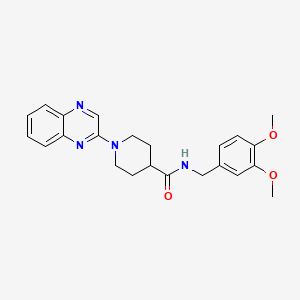
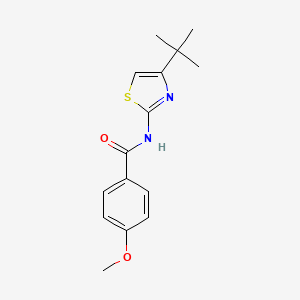
![Methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2519566.png)
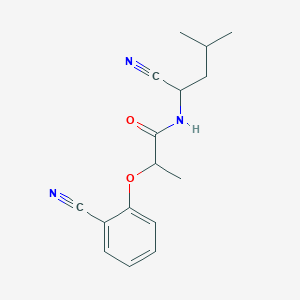
![2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride](/img/structure/B2519569.png)
![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N'-(2,4-dichlorophenyl)-N-methylurea](/img/structure/B2519570.png)
